Sodium 3,4-dimethoxybenzene-1-sulfinate
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Overview
Description
Sodium 3,4-dimethoxybenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₈H₉NaO₄S. It is a sodium salt of 3,4-dimethoxybenzenesulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of sulfonyl and sulfinyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium sulfinates, including sodium 3,4-dimethoxybenzene-1-sulfinate, typically involves the reduction of sulfonyl chlorides or the oxidation of thiols. One common method is the reduction of 3,4-dimethoxybenzenesulfonyl chloride using a reducing agent such as sodium borohydride in an aqueous or alcoholic medium . Another method involves the oxidation of 3,4-dimethoxythiophenol using an oxidizing agent like hydrogen peroxide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. These methods typically use readily available starting materials and efficient catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Sodium 3,4-dimethoxybenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates or sulfones.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides, sulfones, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include sulfonamides, sulfones, and sulfonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Sodium 3,4-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3,4-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various electrophilic or nucleophilic species, leading to the formation of sulfonyl, sulfinyl, or thiol derivatives. The molecular targets and pathways involved in its reactions include enzyme active sites, cellular membranes, and other biological macromolecules .
Comparison with Similar Compounds
Sodium 3,4-dimethoxybenzene-1-sulfinate can be compared with other similar compounds such as:
Sodium 4-methoxybenzenesulfinate: Similar in structure but with a single methoxy group, it exhibits different reactivity and applications.
Sodium trifluoromethanesulfinate: Known for its use in trifluoromethylation reactions, it has unique properties due to the presence of the trifluoromethyl group.
Sodium benzenesulfinate: A simpler structure with broad applications in organic synthesis.
The uniqueness of this compound lies in its dual methoxy groups, which influence its reactivity and make it a valuable intermediate in the synthesis of complex organosulfur compounds.
Biological Activity
Sodium 3,4-dimethoxybenzene-1-sulfinate is a sulfonate compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups on a benzene ring, which significantly influence its chemical reactivity and biological properties. The general structure can be represented as follows:
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, a study involving the synthesis of silver nanoparticles using this sulfonate as a stabilizing agent showed enhanced antibacterial properties against strains such as E. coli and S. aureus. The nanocomplex formed from the interaction of this compound with silver nanoparticles displayed superior inhibition of bacterial growth compared to the individual components .
Anticancer Potential
Sodium sulfinates, including this compound, have been explored for their potential in anticancer therapies. Research indicates that derivatives of these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .
The biological activity of this compound can be attributed to its ability to act as both a nucleophile and an electrophile in chemical reactions. The sulfonate group (-SO₂Na) allows it to participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives.
Chemical Reactions Involving Sodium Sulfinates
Reaction Type | Products | Reagents |
---|---|---|
Oxidation | Sulfonic acids, sulfones | Hydrogen peroxide, potassium permanganate |
Reduction | Thiols, sulfides | Lithium aluminum hydride |
Substitution | Sulfonamides, sulfides | Alkyl halides, amines |
Synthesis and Application in Nanotechnology
In a study focused on synthesizing silver nanoparticles using this compound as a reducing and stabilizing agent, researchers reported that the resulting nanocomplex exhibited significant antibacterial activity. The study highlighted how the compound's functional groups contributed to enhanced stability and efficacy against bacterial strains .
Antiradiation Properties
Another research highlighted the potential of sodium sulfinates derived from various organic compounds as promising antiradiation drugs. These compounds demonstrated low toxicity at effective doses, suggesting that this compound could be further investigated for similar applications .
Properties
Molecular Formula |
C8H9NaO4S |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;3,4-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-7-4-3-6(13(9)10)5-8(7)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ZZOBQFHCDOZDRH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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